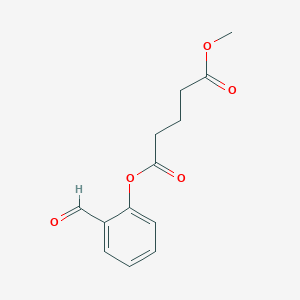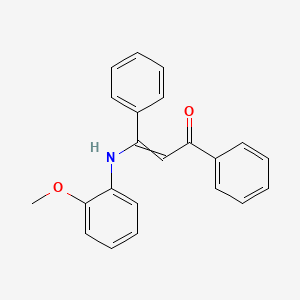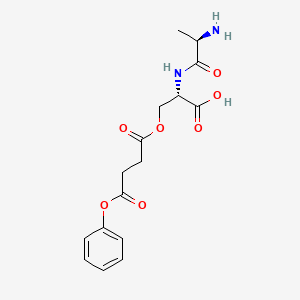![molecular formula C18H19IO4 B12624132 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene CAS No. 921932-01-6](/img/structure/B12624132.png)
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of iodine, methoxy groups, and a phenyl ethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene typically involves the iodination of a trimethoxybenzene derivative followed by the introduction of the phenyl ethenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of ethyl derivatives from the phenyl ethenyl group.
Scientific Research Applications
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Electrophilic Substitution: The iodine atom can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Oxidative Stress: The compound may induce oxidative stress in biological systems, leading to cell damage or apoptosis.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyiodobenzene: Similar structure but lacks the phenyl ethenyl group.
2-Iodo-4,5-dimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene: Similar structure with one less methoxy group.
2-Iodo-3,4,5-trimethoxybenzene: Similar structure but lacks the phenyl ethenyl group.
Uniqueness
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene is unique due to the combination of iodine, multiple methoxy groups, and the phenyl ethenyl group.
Properties
CAS No. |
921932-01-6 |
|---|---|
Molecular Formula |
C18H19IO4 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
4-iodo-1,2,3-trimethoxy-5-[2-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19IO4/c1-20-14-8-6-5-7-12(14)9-10-13-11-15(21-2)17(22-3)18(23-4)16(13)19/h5-11H,1-4H3 |
InChI Key |
ZHAJPAVVBTWVEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC(=C(C(=C2I)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
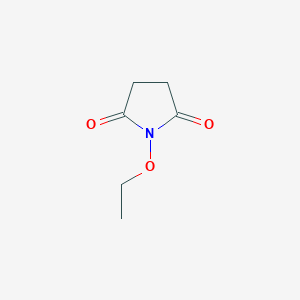

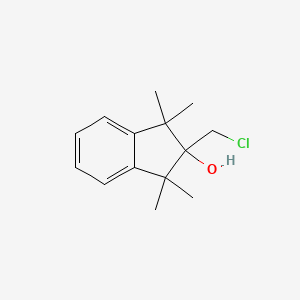
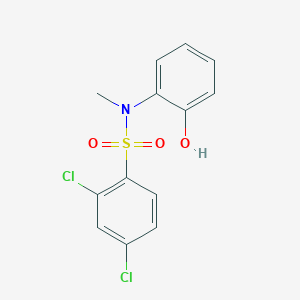

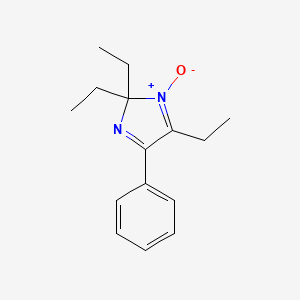
![Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-](/img/structure/B12624100.png)
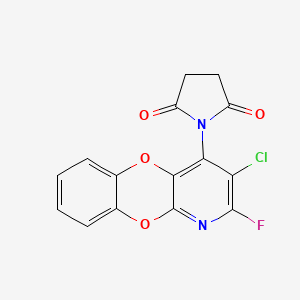
![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)
![Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-](/img/structure/B12624130.png)
